molecular formula C25H34N2O2 B11551377 4-(decanoylamino)-N-(2,5-dimethylphenyl)benzamide

4-(decanoylamino)-N-(2,5-dimethylphenyl)benzamide

Cat. No.: B11551377
M. Wt: 394.5 g/mol
InChI Key: QEQKBGWIUXVXTO-UHFFFAOYSA-N
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Description

4-(Decanoylamino)-N-(2,5-dimethylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a decanoylamino group and a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decanoylamino)-N-(2,5-dimethylphenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with benzoyl chloride under basic conditions.

    Introduction of the Decanoylamino Group: The decanoylamino group can be introduced by reacting the benzamide core with decanoyl chloride in the presence of a base such as pyridine.

    Substitution with the 2,5-Dimethylphenyl Group: The final step involves the substitution of the benzamide core with the 2,5-dimethylphenyl group, which can be achieved through a Friedel-Crafts acylation reaction using 2,5-dimethylbenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Decanoylamino)-N-(2,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

4-(Decanoylamino)-N-(2,5-dimethylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(decanoylamino)-N-(2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexanoylamino)-N-(2,5-dimethylphenyl)benzamide
  • 4-(Octanoylamino)-N-(2,5-dimethylphenyl)benzamide
  • 4-(Dodecanoylamino)-N-(2,5-dimethylphenyl)benzamide

Uniqueness

4-(Decanoylamino)-N-(2,5-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the decanoylamino group and the 2,5-dimethylphenyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

4-(decanoylamino)-N-(2,5-dimethylphenyl)benzamide

InChI

InChI=1S/C25H34N2O2/c1-4-5-6-7-8-9-10-11-24(28)26-22-16-14-21(15-17-22)25(29)27-23-18-19(2)12-13-20(23)3/h12-18H,4-11H2,1-3H3,(H,26,28)(H,27,29)

InChI Key

QEQKBGWIUXVXTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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